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molecular formula C16H17F3N2O B8527669 7H-pyrrolo[3,2-g]quinolin-7-one,  1,2,3,8-tetrahydro-1,2,3,3-tetramethyl-5-(trifluoromethyl)- CAS No. 58721-75-8

7H-pyrrolo[3,2-g]quinolin-7-one, 1,2,3,8-tetrahydro-1,2,3,3-tetramethyl-5-(trifluoromethyl)-

Cat. No. B8527669
M. Wt: 310.31 g/mol
InChI Key: MLMXURVUXDFYOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04026898

Procedure details

refluxing said 7-oxo-1,2,3,3-tetramethyl-5-trifluoromethyl-2,3,7,8-tetrahydro-1H-pyrrolo [3,2-g] quinoline with trimethyl phosphate to yield 7-oxo-1,2,3,3,8-pentamethyl-5-trifluoromethyl-2,3,7,8-tetrahydro-1H-pyrrolo [3,2-g] quinoline.

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[C:9]2[C:4](=[CH:5][C:6]3[N:18]([CH3:19])[CH:17]([CH3:20])[C:16]([CH3:22])([CH3:21])[C:7]=3[CH:8]=2)[NH:3]1.P(OC)(OC)(O[CH3:26])=O>>[O:1]=[C:2]1[CH:11]=[C:10]([C:12]([F:13])([F:14])[F:15])[C:9]2[C:4](=[CH:5][C:6]3[N:18]([CH3:19])[CH:17]([CH3:20])[C:16]([CH3:21])([CH3:22])[C:7]=3[CH:8]=2)[N:3]1[CH3:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1NC2=CC3=C(C=C2C(=C1)C(F)(F)F)C(C(N3C)C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(OC)(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing

Outcomes

Product
Name
Type
product
Smiles
O=C1N(C2=CC3=C(C=C2C(=C1)C(F)(F)F)C(C(N3C)C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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